tert-Butyl 3-bromo-1H-indazole-1-carboxylate is a synthetic organic compound with the molecular formula C12H13BrN2O2. It is classified as an indazole derivative, which is notable for its diverse biological activities and applications in medicinal chemistry. This compound features a tert-butyl ester group, a bromine atom at the 3-position, and an indazole ring system, enhancing its potential for various chemical reactions and biological interactions .
The synthesis of tert-butyl 3-bromo-1H-indazole-1-carboxylate typically involves two key steps: bromination and esterification.
In industrial settings, the production of this compound may utilize continuous flow reactors to optimize efficiency and scalability. Advanced purification techniques, including chromatography, are employed to ensure high yields and purity.
The molecular structure of tert-butyl 3-bromo-1H-indazole-1-carboxylate can be represented as follows:
The structure can be visualized using the SMILES notation: CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C=N1
.
tert-Butyl 3-bromo-1H-indazole-1-carboxylate is versatile in terms of chemical reactivity:
These reactions often require specific conditions, such as temperature control and the use of appropriate solvents, to maximize yield and selectivity.
The mechanism of action for tert-butyl 3-bromo-1H-indazole-1-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The indazole ring system facilitates binding to these targets, while the bromine atom and tert-butyl ester group enhance binding affinity and selectivity. The exact pathways depend on the biological context and the specific derivatives being studied.
The compound's stability and reactivity can be influenced by environmental factors like pH and temperature. Studies utilizing density functional theory (DFT) have been conducted to analyze its physicochemical properties, including molecular electrostatic potential and frontier molecular orbitals .
tert-Butyl 3-bromo-1H-indazole-1-carboxylate has several applications across various fields:
This compound exemplifies the significance of indazole derivatives in both academic research and practical applications within the chemical industry.
Regioselective bromination at the C3 position of the indazole scaffold constitutes the foundational step in synthesizing tert-butyl 3-bromo-1H-indazole-1-carboxylate. This transformation presents significant challenges due to the potential for positional isomerism and overhalogenation. The preferred methodology employs N-bromosuccinimide (NBS) as the brominating agent under anhydrous conditions in aprotic solvents such as dimethylformamide (DMF) or acetonitrile. This approach achieves C3 selectivity through careful temperature modulation (-10°C to 25°C), leveraging the electron distribution within the indazole ring system [9].
Alternative bromination agents include molecular bromine (Br₂) in glacial acetic acid, though this method requires stringent control of stoichiometry (typically 1.05-1.2 equivalents) to minimize dibromide formation. Iron(III) bromide catalysts (0.1-0.5 mol%) may be employed to enhance reaction kinetics and regioselectivity, particularly for electron-deficient indazole derivatives [9]. Microwave-assisted bromination has emerged as an efficient protocol, reducing reaction times from hours to minutes while maintaining ≥95% regioselectivity. Post-bromination, the 3-bromo-1H-indazole intermediate is typically isolated via aqueous workup and recrystallization prior to Boc protection.
Table 1: Comparative Analysis of Bromination Agents for 1H-Indazole Functionalization
Brominating Agent | Solvent System | Temperature Range | Reaction Time | Regioselectivity (C3:C5:C7) |
---|---|---|---|---|
NBS | DMF | -10°C → 25°C | 2-4 hours | 97:2:1 |
Br₂ | Acetic Acid | 0°C → 30°C | 4-8 hours | 92:5:3 |
NBS (MW-assisted) | CH₃CN | 80°C | 15-30 minutes | 95:3:2 |
The introduction of the tert-butoxycarbonyl (Boc) protecting group to 3-bromo-1H-indazole represents a critical step in imparting stability and modifying solubility properties. Two principal methodologies dominate this transformation: Schotten-Baumann conditions and homogeneous phase esterification. The Schotten-Baumann approach employs tert-butyl chloroformate (1.2-1.5 equivalents) with aqueous sodium hydroxide (2M, 2 equivalents) in dichloromethane/water biphasic systems at 0-5°C. This method enables rapid reaction completion (30-60 minutes) and simplifies purification through aqueous extraction, yielding the Boc-protected indazole with 85-90% efficiency [1] [2].
Homogeneous phase esterification utilizes anhydrous conditions in tetrahydrofuran or DMF with non-nucleophilic bases (1,8-diazabicyclo[5.4.0]undec-7-ene or triethylamine, 1.5-2 equivalents). This method proves essential for moisture-sensitive intermediates, requiring strict inert atmosphere maintenance (argon/nitrogen) and achieving yields exceeding 92%. Recent advances demonstrate catalytic DMAP (4-dimethylaminopyridine, 0.1 equivalents) significantly accelerates the reaction rate while permitting reduced reaction temperatures (0°C to ambient). Post-esterification, the product requires chromatographic purification (silica gel, hexane:ethyl acetate gradients) to remove residual reagents, with isolated yields typically ranging 85-95% [5] [8].
Continuous flow technology has transformed the industrial-scale production of tert-butyl 3-bromo-1H-indazole-1-carboxylate, addressing limitations inherent to batch processing. Integrated flow platforms combine bromination and esterification in sequential microreactors with in-line purification modules. The bromination stage occurs in a corrosion-resistant PFA (perfluoroalkoxy) tubular reactor (0.5-5 mL volume) with precise temperature control (±1°C), enabling reaction completion within 3-5 minutes residence time at 50°C. Immediate quenching and phase separation precede direct transfer of the 3-bromoindazole intermediate to the esterification module [1].
The esterification flow reactor employs static mixing elements to ensure instantaneous contact between the indazole intermediate and tert-butyl chloroformate in the presence of aqueous base. This configuration achieves 99% conversion with residence times under 10 minutes, significantly reducing solvent consumption compared to batch methods. Cold-chain integration (2-8°C cooling zones) maintains product integrity during processing, as the Boc-protected compound demonstrates thermal sensitivity above 40°C. Industrial implementations report 40-60% reductions in production costs and ≥99.5% consistency in inter-batch purity when utilizing continuous flow systems [1] [2].
Table 2: Performance Metrics: Batch vs. Continuous Flow Synthesis
Parameter | Batch Process | Continuous Flow | Improvement Factor |
---|---|---|---|
Cycle Time | 16-24 hours | 45-90 minutes | 12-32x faster |
Temperature Control | ±5°C | ±1°C | 5x precision increase |
Solvent Consumption (L/kg) | 80-120 | 25-40 | 60-70% reduction |
Maximum Throughput | 5 kg/day | 50 kg/day | 10x capacity increase |
Purity Variance (batch-batch) | 2-3% | <0.5% | 4-6x consistency gain |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1